Resorcinol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

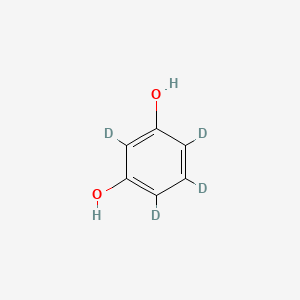

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O2 |

|---|---|

Molecular Weight |

114.13 g/mol |

IUPAC Name |

2,4,5,6-tetradeuteriobenzene-1,3-diol |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1D,2D,3D,4D |

InChI Key |

GHMLBKRAJCXXBS-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Synthesis and Deuteration Methodologies of Resorcinol D4

Deuteration Strategies for Resorcinol (B1680541) and its Derivatives

The introduction of deuterium (B1214612) into the resorcinol framework can be accomplished through several established methodologies. The choice of strategy often depends on the desired level of deuteration and the specific positions to be labeled.

Hydrogen-Deuterium (H-D) exchange reactions are a direct and efficient means of incorporating deuterium into activated aromatic compounds like resorcinol. acs.org These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.

A common and effective method for the deuteration of resorcinol is through acid-catalyzed electrophilic aromatic substitution using deuterium oxide (D₂O) as the deuterium source. nih.govnih.gov In a typical procedure, resorcinol is dissolved in D₂O with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), and the mixture is heated. acs.orgnih.govomicsdi.org

The reaction proceeds efficiently, with studies showing that resorcinol can undergo greater than 95% H-D exchange at the 2-, 4-, and 6-positions of the aromatic ring within 30 minutes of refluxing. acs.orgnih.gov The hydroxyl protons also undergo exchange, but the proton at the 5-position, being meta to the two hydroxyl groups, is not significantly activated towards electrophilic exchange and remains largely unsubstituted by deuterium under these conditions. nih.gov

Table 1: Experimental Conditions for Acid-Catalyzed Deuteration of Resorcinol

| Parameter | Value | Reference |

| Reactant | Resorcinol (0.60 mmol) | acs.orgnih.gov |

| Deuterium Source | D₂O (1 mL) | acs.orgnih.gov |

| Catalyst | H₂SO₄ (20 μL) | acs.orgnih.gov |

| Reaction Time | 30 minutes | acs.orgnih.gov |

| Temperature | Reflux | acs.orgnih.gov |

| % Deuteration (positions 2,4,6) | >95% | acs.orgnih.gov |

This table summarizes typical laboratory-scale conditions for the acid-catalyzed deuteration of resorcinol in D₂O.

While acid-catalyzed H-D exchange is effective for deuterating the activated positions of resorcinol, more advanced techniques are required for site-selective deuteration at less reactive positions or in more complex resorcinol derivatives. C–H bond functionalization strategies offer a powerful tool for the direct and selective introduction of deuterium. nih.gov These methods often employ transition metal catalysts that can activate specific C–H bonds, allowing for their cleavage and subsequent deuteration.

Recent advancements have demonstrated the use of silver-based catalysts for the site-selective deuteration of C–H bonds in various aromatic and heterocyclic compounds. nih.gov Although specific applications to resorcinol are not detailed in the provided context, these methodologies hold promise for achieving selective deuteration patterns that are not accessible through simple acid-catalyzed exchange. The development of such techniques is crucial for synthesizing precisely labeled internal standards for mass spectrometry and for modifying specific metabolic "hot spots" in drug candidates. nih.gov

The deuteration of resorcinol in acidic D₂O follows the general mechanism of electrophilic aromatic substitution (SEAr). nih.govwikipedia.org Resorcinol is a highly activated aromatic molecule due to the two hydroxyl groups, which are strong activating, ortho-, para-directing groups. masterorganicchemistry.combyjus.com These groups donate electron density to the aromatic ring through resonance, making the 2-, 4-, and 6-positions particularly nucleophilic. byjus.com

The mechanism proceeds in two main steps:

Attack of the electrophile: The electron-rich aromatic ring attacks a deuterium ion (D⁺), which is generated from the protonation of D₂O by the acid catalyst. This is the slow, rate-determining step and results in the formation of a positively charged intermediate known as an arenium ion or sigma complex. nih.govmasterorganicchemistry.com

Deprotonation: A weak base, such as a D₂O molecule, removes a proton (H⁺) from the carbon atom that has been attacked by the deuteron, restoring the aromaticity of the ring. masterorganicchemistry.com

The high concentration of deuterium in the D₂O solvent drives the equilibrium towards the formation of the deuterated product. nih.gov While there is a negligible kinetic preference for the elimination of a proton over a deuteron, the overwhelming presence of D⁺ ensures a high degree of deuterium incorporation at the activated positions. nih.gov

Hydrogen-Deuterium Exchange (H-D Exchange) Reactions of Resorcinol

Deuterium Sources and Catalytic Systems for Resorcinol Deuteration

The most direct and efficient method for preparing Resorcinol-d4 (B1147344) is through hydrogen-deuterium (H-D) exchange on the aromatic ring. nih.gov This reaction is a type of electrophilic aromatic substitution where deuterium ions (D+) replace hydrogen atoms (H+). nih.gov

Deuterium Source: The most common and effective deuterium source for this transformation is deuterium oxide (D₂O), also known as heavy water. nih.govtn-sanso.co.jp The high concentration of deuterium in D₂O drives the equilibrium of the exchange reaction towards the formation of the deuterated product. nih.gov

Catalytic Systems: The H-D exchange on activated aromatic compounds like resorcinol is typically catalyzed by a strong acid. nih.govwikipedia.org

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is highly effective. nih.gov The acid protonates (or deuterates) the D₂O to generate D₃O⁺, which is the active electrophile that attacks the electron-rich resorcinol ring. nih.gov This method is efficient, selective, and utilizes simple, metal-free reagents. nih.gov The reaction proceeds readily under reflux conditions, reaching equilibrium within approximately 30 minutes. nih.gov Greater than 95% H-D exchange at the 2-, 4-, and 6-positions of the resorcinol ring has been demonstrated using this system. nih.gov

Metal Catalysis: While acid catalysis is common for activated rings, metal catalysts, such as platinum, are also used to facilitate H-D exchange, often under conditions of increased temperature and pressure. wikipedia.org Rhodium-based catalysts have also been studied for the hydrogenation of resorcinol, a related process. mdpi.com

The following table summarizes the key components and findings for the acid-catalyzed deuteration of resorcinol.

| Deuterium Source | Catalyst | Reaction Conditions | Extent of Deuteration | Positions Deuterated |

| Deuterium Oxide (D₂O) | Sulfuric Acid (H₂SO₄) | Reflux, 30 minutes | >95% | 2, 4, and 6 |

Scale-Up Considerations in Deuterated Resorcinol Synthesis

Transitioning the synthesis of deuterated resorcinol from a laboratory setting to an industrial scale introduces several critical considerations. The primary method, acid-catalyzed H-D exchange in D₂O, while straightforward, presents specific challenges for large-scale production. nih.govtn-sanso.co.jp

Cost and Recovery of Deuterium Oxide: Deuterium oxide is significantly more expensive than water. Therefore, its efficient use and recovery are paramount for economic viability. tn-sanso.co.jp A large molar excess of D₂O is required to drive the exchange reaction to completion. wikipedia.org On a large scale, this necessitates a robust system for collecting, purifying, and recycling the D₂O, which will be diluted with the H₂O produced during the reaction and subsequent workup steps. The development of D₂O refineries is a step toward making deuterium use more conservative and economical. uwaterloo.ca

Process Optimization and Technology:

Batch vs. Flow Synthesis: Conventional synthesis is often performed in batch reactors. tn-sanso.co.jp However, this method can have limitations related to vessel size, long heating and cooling times, and complex downstream processing. tn-sanso.co.jp Flow synthesis methods, potentially using microwave technology, offer an alternative that can improve reaction efficiency and throughput, reduce process time, and simplify product isolation. tn-sanso.co.jp

Reaction Conditions: While the laboratory-scale reaction occurs at atmospheric pressure (reflux), industrial-scale H-D exchange for aromatic compounds may be performed under high temperature and pressure to enhance reaction rates and efficiency. tn-sanso.co.jp This requires specialized high-pressure reactors and careful process control.

Materials of Construction: The use of strong acids like H₂SO₄ requires reactors and associated equipment made from corrosion-resistant materials.

Downstream Processing:

Neutralization and Waste: After the reaction, the acidic catalyst must be neutralized. This generates a significant amount of salt waste, which must be disposed of in an environmentally responsible manner.

Product Isolation and Purification: Isolation of the this compound product from the aqueous reaction mixture typically involves extraction and subsequent purification steps like crystallization or chromatography. google.com Optimizing these steps for large volumes is crucial for achieving high purity and yield. The entire process, from reaction to purification, can be streamlined in a flow system, potentially reducing manual handling and process time. tn-sanso.co.jp

Spectroscopic Characterization and Structural Elucidation of Resorcinol D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of deuterated compounds like resorcinol-d4 (B1147344). The absence or modification of proton signals and the distinct properties of the deuterium (B1214612) nucleus allow for a range of specialized NMR experiments.

¹H NMR for Deuteration Confirmation and Extent Quantification

¹H NMR spectroscopy serves as a primary and direct method for confirming the successful deuteration of resorcinol (B1680541) and quantifying the extent of deuterium incorporation. nih.govacs.org In an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction, resorcinol is treated with deuterium oxide (D₂O), leading to the substitution of protons at the activated aromatic positions (2, 4, and 6) with deuterium. acs.orgacs.org

The extent of this exchange can be precisely determined by integrating the remaining proton signals in the ¹H NMR spectrum. nih.gov Specifically, the signal corresponding to the proton at the 5-position, which is meta to the hydroxyl groups and thus less activated for electrophilic exchange, can be used as an internal reference. nih.gov By comparing the integration of this stable signal to the diminished or absent signals of the protons at the 2, 4, and 6-positions, a quantitative measure of deuteration is achieved. nih.govresearchgate.net Studies have shown that this method can confirm over 95% H-D exchange at the targeted positions. acs.org The disappearance of signals for exchangeable protons, such as those in hydroxyl (-OH) groups, upon the addition of a D₂O shake further confirms the presence of these functional groups. hw.ac.uksavemyexams.com

Table 1: Representative ¹H NMR Data for Resorcinol Deuteration Analysis

| Position | Unlabeled Resorcinol (ppm) | This compound (ppm) | Integration Change |

| H-2, H-4, H-6 | Present | Absent or significantly reduced | >95% decrease |

| H-5 | Present | Present | Reference |

| OH | Present | Absent (after D₂O exchange) | Disappearance |

This table is illustrative and based on typical outcomes of deuteration experiments as described in the literature. Actual chemical shifts can vary with solvent and concentration.

Multi-Nuclear NMR (e.g., ¹³C NMR) for Structural Verification of Deuterated Resorcinol Derivatives

In the ¹³C NMR spectrum of resorcinol, four distinct resonances are typically observed in solution due to its molecular symmetry. ksu.edu.sa Upon deuteration, the signals for the carbon atoms bonded to deuterium (C-2, C-4, C-6) will exhibit characteristic splitting patterns (triplets) in proton-decoupled spectra due to spin-spin coupling with the deuterium nucleus (spin I=1). nih.gov Furthermore, the chemical shifts of neighboring quaternary carbons can be affected, providing an additional layer of structural confirmation. researchgate.net This technique is particularly valuable in the analysis of more complex structures derived from this compound, such as resorcinol-formaldehyde resins, where it helps in assigning signals and understanding the polymerization chemistry. researchgate.netusda.gov

Table 2: Expected ¹³C NMR Observations for this compound

| Carbon Position | Expected Multiplicity (Proton Decoupled) | Expected Isotopic Shift | Rationale |

| C-1, C-3 | Singlet | Minor shift | Adjacent to deuterated carbons |

| C-2, C-4, C-6 | Triplet | Significant shift | Directly bonded to deuterium |

| C-5 | Singlet | Minor shift | Further from deuteration sites |

This table outlines the expected effects of deuteration on the ¹³C NMR spectrum of resorcinol.

NMR Cryoporometry and Relaxometry in Deuterated Resorcinol-Derived Materials Research

NMR cryoporometry and relaxometry are advanced techniques used to probe the porous structure and surface interactions of materials. researchgate.netmdpi.com These methods are particularly insightful when applied to materials derived from deuterated resorcinol, such as resorcinol-formaldehyde (RF) aerogels and other porous polymers. mdpi.comnih.gov

NMR Cryoporometry measures the melting or freezing point depression of a liquid (often water or D₂O) confined within the pores of a material. nih.govresearchgate.net This depression is related to the pore size via the Gibbs-Thomson equation. nih.gov Using D₂O as the probe liquid in conjunction with deuterium NMR can be advantageous for studying these systems. colab.ws This technique allows for the non-invasive determination of pore size distributions in wet materials, providing crucial information on how synthesis parameters and drying processes affect the final porous architecture of resorcinol-based gels. nih.govedi-info.ir

NMR Relaxometry measures the nuclear spin relaxation times (T1 and T2) of a probe fluid, like water, interacting with the pore surfaces. researchgate.netresearchgate.net These relaxation times are sensitive to the local environment and molecular mobility, providing information about surface chemistry and wetting properties. researchgate.netmdpi.com In deuterated resorcinol-derived materials, relaxometry can distinguish between water adsorbed on the surface and water confined within the pores, offering insights into the hydrophilic or hydrophobic nature of the material. researchgate.net

Table 3: Applications of NMR Cryoporometry and Relaxometry in Deuterated Resorcinol Materials

| Technique | Principle | Information Gained | Application Example |

| NMR Cryoporometry | Freezing/melting point depression of a confined liquid. researchgate.net | Pore size distribution, pore shape, effects of shrinkage. nih.govresearchgate.net | Quantifying pore shrinkage in RF gels upon drying. nih.gov |

| NMR Relaxometry | Measurement of nuclear spin relaxation times (T1, T2). researchgate.net | Surface chemistry, wetting properties, water mobility. researchgate.net | Characterizing the hydrophilic/hydrophobic nature of carbon aerogel pore walls. mdpi.com |

Solvent-Solute Interactions in Deuterated Solvent Environments by NMR

The use of deuterated solvents is standard practice in NMR to avoid overwhelming solvent signals. stanford.edu However, the solvent is not merely a passive medium; it can interact with the solute and influence its NMR spectrum. thieme-connect.deconicet.gov.ar Studying this compound in various deuterated solvents allows for the investigation of specific solvent-solute interactions, such as hydrogen bonding. conicet.gov.arresearchgate.net

The chemical shifts of the remaining protons and the carbon nuclei in this compound can change depending on the solvent's polarity, hydrogen bonding capability, and magnetic anisotropy. thieme-connect.decas.cz For instance, the formation of hydrogen bonds between the hydroxyl groups of resorcinol and a solvent like DMSO-d₆ can lead to significant changes in the chemical shifts of the hydroxyl protons (if not exchanged) and nearby carbon atoms. thieme-connect.deresearchgate.net By systematically varying the deuterated solvent, researchers can map out the interaction sites on the resorcinol molecule and understand how the solvent environment modulates its electronic structure. conicet.gov.arresearchgate.net This is crucial for interpreting NMR data accurately and for understanding the behavior of resorcinol derivatives in different chemical environments. cas.cz

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are highly sensitive to isotopic substitution and provide complementary information to NMR for the structural characterization of deuterated compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Deuterated Resorcinol Systems

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the bonds involving these atoms. researchgate.net

In resorcinol, the most notable change upon deuteration of the hydroxyl groups (to form -OD) is the shift of the O-H stretching vibration to a lower wavenumber. The broad O-H stretching band, typically observed around 3261 cm⁻¹, is replaced by a corresponding O-D stretching band at a significantly lower frequency, a direct consequence of the increased mass of deuterium. researchgate.netresearchgate.net Similarly, the O-H bending vibrations also shift to lower frequencies. researchgate.net

These isotopic shifts are invaluable for confirming the deuteration of specific functional groups and for assigning vibrational modes in complex systems like resorcinol-formaldehyde resins. researchgate.net By comparing the FT-IR spectrum of a deuterated sample with its non-deuterated counterpart, researchers can definitively identify the vibrations associated with the hydroxyl groups and study how they are affected by processes like polymerization or intermolecular interactions. researchgate.netresearchgate.net

Table 4: Characteristic FT-IR Vibrational Frequency Shifts upon Deuteration of Resorcinol

| Vibrational Mode | Typical Wavenumber in Resorcinol (cm⁻¹) | Expected Shift in Resorcinol-d₂ (OD groups) | Rationale for Shift |

| O-H Stretch | ~3261 researchgate.net | Shift to lower wavenumber | Increased reduced mass of O-D oscillator |

| O-H Bend | Varies | Shift to lower wavenumber | Increased reduced mass of bending mode |

| Aromatic C-H Stretch | ~3000-3100 | No significant shift | C-H bonds on the ring are unaffected |

| Aromatic C=C Stretch | ~1609 researchgate.net | Minor or no shift | Ring vibrations are less affected by -OD substitution |

This table illustrates the expected changes in the FT-IR spectrum upon deuteration of the hydroxyl groups of resorcinol.

Raman Spectroscopy for Investigating Structural Ordering in Resorcinol-Derived Materials

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of molecules. It is particularly sensitive to the structural ordering and polymorphism in materials. In the context of resorcinol-derived materials, including deuterated analogues, Raman spectroscopy has been employed to distinguish between different crystalline phases and to monitor changes in structural order.

The α and β phases of resorcinol, for instance, exhibit distinct Raman spectra due to their different crystal structures and intermolecular hydrogen bonding networks. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies, particularly those involving the hydroxyl groups. These isotopic shifts are instrumental in assigning specific vibrational modes and in understanding the nature of intermolecular interactions.

A notable application of Raman spectroscopy is in the study of the pressure- and temperature-induced phase transitions of resorcinol. By monitoring the changes in the Raman spectrum as a function of pressure or temperature, researchers can identify the transition points between the α and β phases and characterize the structural changes that occur. For example, the C-C-C ring deformation and C-H out-of-plane bending modes are sensitive to the molecular packing and can be used as markers for phase transitions.

Inelastic Neutron Scattering (INS) Spectroscopy for Phonon Dynamics and Polymorphism in Deuterated Resorcinol

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for studying the vibrational and magnetic excitations in materials. Unlike light-based spectroscopies, INS is particularly sensitive to the motion of hydrogen atoms due to their large neutron scattering cross-section. The use of deuteration, as in this compound, is a common strategy in INS studies to simplify the spectra and to highlight the vibrational modes of other atoms, as deuterium has a much smaller scattering cross-section than hydrogen.

INS studies on deuterated resorcinol have provided crucial data on phonon dynamics and polymorphism. Phonons, which are quantized modes of vibration in a crystal lattice, play a critical role in determining the thermal and mechanical properties of a material. By analyzing the energy and momentum transfer of neutrons scattered from a sample, INS can map out the phonon dispersion curves, which describe the relationship between the vibrational frequency and the wavevector.

This technique has been instrumental in understanding the lattice dynamics of the different polymorphs of resorcinol. The α and β phases, for example, exhibit distinct phonon spectra that reflect their different crystal symmetries and intermolecular forces. INS studies on deuterated resorcinol have helped to elucidate the role of hydrogen bonding in stabilizing these different crystalline forms and in governing the transitions between them. The data from INS, often complemented by theoretical calculations, provides a detailed picture of the collective atomic motions and the forces that hold the crystal together.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique that measures the absorption of ultraviolet and visible light by a substance. It provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis.

In studies involving deuterated resorcinol, UV-Vis spectroscopy serves as a valuable tool for monitoring the progress of chemical reactions. The chromophores within the resorcinol molecule, specifically the benzene (B151609) ring, absorb UV light at characteristic wavelengths. As a reaction proceeds, the concentration of resorcinol or its deuterated analogue may change, or new species with different absorption properties may be formed.

By monitoring the absorbance at a specific wavelength over time, it is possible to quantify the rate of a reaction. This is particularly useful in studies of polymerization, condensation, or degradation reactions involving deuterated resorcinol. The Beer-Lambert law, which relates absorbance to concentration, is the fundamental principle behind these quantitative measurements. The use of deuterated resorcinol in such studies can help to elucidate reaction mechanisms, especially when kinetic isotope effects are being investigated.

High-resolution UV spectroscopy, often performed on jet-cooled molecules, provides exquisitely detailed information about the electronic and vibrational structure of molecules. By eliminating the spectral broadening that occurs at room temperature, this technique allows for the resolution of individual vibronic transitions and even rotational fine structure.

For deuterated resorcinol, high-resolution UV spectroscopy has been used to precisely determine the electronic origins of the S1 ← S0 transition. The isotopic shift observed upon deuteration helps to confirm the assignment of the electronic origin and provides insights into the changes in zero-point vibrational energy between the ground and excited electronic states.

Furthermore, this technique can distinguish between different rotational isomers (rotamers) of resorcinol that may coexist in the gas phase. The different orientations of the hydroxyl groups in these rotamers lead to slightly different electronic transition energies and vibrational frequencies, which can be resolved in a high-resolution spectrum. The analysis of these spectra, often aided by quantum chemical calculations, allows for the determination of the structures and relative stabilities of the different rotamers of deuterated resorcinol.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for assessing its isotopic composition. For this compound, mass spectrometry plays a crucial role in confirming the successful incorporation of deuterium atoms and in quantifying the isotopic purity of the sample.

In a typical mass spectrum of this compound, the molecular ion peak will appear at a higher mass-to-charge ratio compared to that of unlabeled resorcinol, reflecting the increased mass due to the four deuterium atoms. The exact mass measurement provided by high-resolution mass spectrometry can be used to confirm the elemental composition of the molecule with high accuracy.

Moreover, the isotopic distribution of the molecular ion peak can be analyzed to determine the level of deuteration. A perfectly pure sample of this compound would show a single peak corresponding to the fully deuterated molecule. However, in practice, synthetic methods may result in a mixture of isotopologues with varying numbers of deuterium atoms. Mass spectrometry can resolve these different species and provide a quantitative measure of the isotopic enrichment, which is critical for the interpretation of data from other spectroscopic techniques.

| Compound | Theoretical Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) | Isotopic Purity (%) |

| Resorcinol | 110.11 | 110 | >99 |

| This compound | 114.14 | 114 | >98 |

This is an example data table and the values may not reflect actual experimental results.

X-ray Diffraction (XRD) Analysis for Crystalline Nature of Resorcinol-Derived Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystalline material, researchers can deduce the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and unit cell parameters.

XRD analysis has been extensively used to study the crystalline nature of resorcinol and its derivatives. Resorcinol is known to exist in at least two polymorphic forms, α-resorcinol and β-resorcinol, which have different crystal structures and physical properties. XRD is the definitive method for distinguishing between these polymorphs.

Furthermore, XRD is essential for characterizing the crystalline nature of more complex structures derived from resorcinol, such as co-crystals, metal-organic frameworks, and polymeric materials. By providing a detailed three-dimensional picture of the molecular arrangement, XRD complements the information obtained from spectroscopic techniques and is crucial for establishing structure-property relationships in these materials.

| Polymorph | Crystal System | Space Group | Reference |

| α-Resorcinol | Orthorhombic | Pca2₁ | |

| β-Resorcinol | Orthorhombic | Pca2₁ |

This table summarizes the crystallographic data for the common polymorphs of resorcinol.

Kinetic Isotope Effect Kie Studies and Reaction Mechanism Elucidation Involving Resorcinol D4

Fundamental Principles and Theoretical Framework of KIEs in Organic Reactions

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH), typically expressed as kH/kD for hydrogen/deuterium (B1214612) substitution. numberanalytics.com This phenomenon is fundamentally a quantum mechanical effect rooted in the differences in zero-point vibrational energy (ZPE) between bonds to different isotopes. princeton.eduontosight.ai

According to the Born-Oppenheimer approximation, the potential energy surface of a reaction is unaffected by isotopic substitution. ontosight.ai However, a bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond because the vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. princeton.edu Consequently, more energy is required to break a C-D bond than a C-H bond.

KIEs are categorized into two main types:

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. ontosight.aicore.ac.uk The magnitude of a primary KIE (typically kH/kD > 2) is indicative of the extent to which the bond is broken in the transition state. core.ac.uk A symmetrical transition state, where the bond is approximately half-broken, often exhibits the largest KIE. nih.govacs.org

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted bond is not directly involved in the bond-breaking or bond-forming process of the rate-determining step. princeton.eduontosight.ai These effects are generally smaller than primary KIEs (kH/kD values are often close to 1) and arise from changes in the vibrational environment of the isotope between the reactant and the transition state, such as a change in hybridization. epfl.ch

The theoretical framework for understanding KIEs is provided by transition state theory, which relates the reaction rate to the energy difference between the reactants and the transition state. numberanalytics.comnumberanalytics.com The difference in ZPE between the C-H and C-D bonds in the reactant is often reduced or disappears entirely in the transition state if that bond is being broken, leading to a lower activation energy for the hydrogen-containing reactant and thus a faster reaction rate (a "normal" KIE where kH/kD > 1). princeton.edu Conversely, if bonding becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) can be observed. princeton.edu

Table 1: General Interpretation of Deuterium Kinetic Isotope Effects (kH/kD)

| KIE (kH/kD) Value | Type | Interpretation |

|---|---|---|

| > 2 | Primary (Normal) | C-H/C-D bond is broken in the rate-determining step. |

| 1 - 2 | Secondary (Normal) | C-H/C-D bond is near the reaction center; change in hybridization (e.g., sp3 to sp2). |

| ≈ 1 | No significant KIE | C-H/C-D bond is not broken or significantly affected in the rate-determining step. |

| < 1 | Inverse | Bonding to the isotope is stronger (stiffer) in the transition state than in the reactant (e.g., sp2 to sp3). |

Quantitative Determination of KIEs in Resorcinol (B1680541) Reactions (kH/kD Values)

A significant example of using Resorcinol-d4 (B1147344) to determine a KIE is in its electrophilic iodination. Research has demonstrated a substantial kinetic isotope effect in this reaction, providing quantitative data that is crucial for mechanistic elucidation. nih.govacs.org In a notable undergraduate laboratory experiment, the H–D exchange of resorcinol was conducted using deuterium oxide (D2O) and a catalytic amount of sulfuric acid to produce deuterated resorcinol. nih.govacs.org The subsequent iodination reaction yielded a kH/kD value of approximately 3 to 4. nih.govacs.org

Table 2: Reported Kinetic Isotope Effect for the Iodination of Resorcinol

| Reaction | Isotopic Substrate | kH/kD Value | Source(s) |

|---|---|---|---|

| Electrophilic Iodination | Resorcinol vs. This compound | ≈ 3 to 4 | nih.gov, acs.org |

This large, primary KIE indicates that the cleavage of the C-H (or C-D) bond is an integral part of the rate-determining step of the reaction. nih.gov

The measurement of the KIE for resorcinol's iodination can be performed using straightforward and effective experimental designs. A common approach involves parallel experiments or rate comparisons. researchgate.net

Preparation of this compound: The deuterated substrate is prepared by refluxing resorcinol in D2O with an acid catalyst (e.g., H2SO4). nih.govacs.org This process facilitates the electrophilic aromatic substitution of hydrogen with deuterium at the positions activated by the hydroxyl groups (ortho and para). The extent of deuteration can be confirmed by 1H NMR spectroscopy, which shows a decrease in the signals for the protons at the 2, 4, and 6 positions. nih.gov

Parallel Reactions: Two separate reactions are set up under identical conditions (temperature, concentration). One vial contains standard, non-deuterated resorcinol, while the other contains the prepared this compound. nih.govacs.org

Initiation and Monitoring: The reaction is initiated by adding a solution of iodine to both vials. The progress of the reaction can be monitored visually, as the dark color of the iodine fades more rapidly in the vial with normal resorcinol, providing a clear qualitative demonstration of the KIE. nih.gov For quantitative measurement, the rate of reaction is determined by following the disappearance of a reactant or the appearance of a product over time. psu.edu

To obtain a quantitative kH/kD value, spectroscopic methods are employed. UV-Vis absorption spectroscopy is particularly well-suited for this purpose. nih.govpsu.edu

Elucidation of Rate-Determining Steps and Transition State Structures

The mechanism for electrophilic aromatic substitution (EAS) generally involves two steps: (1) the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (often called a σ-complex or arenium ion), and (2) the elimination of a proton from this intermediate to restore aromaticity. liu.eduresearchgate.net

For many EAS reactions, such as nitration and bromination, the first step (formation of the arenium ion) is highly energetic and slow, making it the rate-determining step. liu.edu The subsequent proton loss is very fast. In these cases, isotopic substitution at the C-H bond has no effect on the rate, and no significant KIE is observed (kH/kD ≈ 1). acs.orgpsu.edu

However, the iodination of highly activated aromatic rings like resorcinol is a notable exception. nih.govpsu.edu The observation of a large primary KIE (kH/kD ≈ 3-4) when using this compound demonstrates that, for this specific reaction, the second step—the cleavage of the C-H or C-D bond—is the slow, rate-determining step. nih.govacs.org This implies that the initial addition of the iodine electrophile to the resorcinol ring is rapid and reversible. psu.edu The use of this compound is thus critical in distinguishing this mechanism from other EAS reactions and in characterizing the nature of its transition state, where the proton (or deuteron) is being removed in the highest-energy step of the reaction pathway.

Resorcinol and its derivatives can undergo alkylation reactions, such as the Friedel-Crafts alkylation, to form C-C bonds. researchgate.net Mechanistic studies of these reactions seek to understand how the nucleophilic aromatic ring attacks an electrophilic alkylating agent. The activation of the resorcinol ring is a key consideration. It has been proposed that the nucleophilicity of resorcinol is enhanced either through hydrogen bonding or by deprotonation of its hydroxyl groups, which increases the electron density on the aromatic ring, particularly at the positions ortho and para to the hydroxyls. researchgate.net

While direct KIE studies on the alkylation of this compound are not as commonly cited as its iodination, the principles of KIE can be applied to investigate proposed mechanisms. For a typical Friedel-Crafts alkylation, the rate-determining step is the attack of the aromatic ring on the carbocation (or carbocation-like) electrophile. This step does not involve the breaking of an aromatic C-H bond. Therefore, one would predict a kH/kD value close to 1 for such a mechanism.

However, in more complex or "reductive" Friedel-Crafts alkylations, a C-H bond might be broken in a hydride shift during the rate-determining step. beilstein-journals.org In such a scenario, a KIE study using a specifically deuterated resorcinol derivative would be invaluable. If a primary KIE were observed, it would provide strong evidence for a mechanism involving a rate-determining hydride transfer from the ring. The absence of a KIE would support a more traditional electrophilic substitution pathway where C-H bond cleavage occurs in a fast, subsequent step. Therefore, this compound remains a potential tool for distinguishing between competing mechanistic pathways in various alkylation reactions.

Solvent Isotope Effects on Resorcinol Reactivity

The solvent in which a reaction is carried out can also influence the reaction rate, and this is known as the solvent isotope effect. This is particularly relevant when comparing reactions in H₂O versus D₂O.

For reactions catalyzed by acid, such as the hydrogen-deuterium exchange of resorcinol, the use of D₂O as a solvent leads to the formation of D₃O⁺, which is a stronger acid than H₃O⁺. acs.org This increased acidity of the medium can enhance the rate of reactions that are acid-catalyzed. In the context of resorcinol deuteration, the high concentration of D₃O⁺ in a mixture of D₂O and sulfuric acid greatly increases the reactivity towards electrophilic exchange. nih.govacs.org

In studies of the ionization of phenylazoresorcinols, a type of molecule containing the resorcinol moiety, significant solvent isotope effects have been measured. For the removal of a hydrogen-bonded proton from a derivative of resorcinol by hydroxide (B78521) ion, the kinetic solvent isotope effect was analyzed in mixtures of dimethyl sulfoxide (B87167) (Me₂SO) and water (L₂O, where L = H or D). rsc.org The study determined the isotope effects on the rate and equilibrium constants for the formation of a non-hydrogen-bonded species from an intramolecularly hydrogen-bonded form. rsc.org

The results indicated that the rate constant for the formation of the open, non-hydrogen-bonded species was faster in H₂O than in D₂O ((k₁)H/(k₁)D = 1.26), while the equilibrium constant for this step showed an inverse isotope effect ((K₁)H/(K₁)D = 0.65). rsc.org These findings provide detailed insights into the proton transfer dynamics in solution.

The table below presents data on the solvent isotope effect for a phenylazoresorcinol derivative.

| Parameter | Isotope Effect ((k)H/(k)D or (K)H/(K)D) | Solvent System |

| Rate of formation of open species (k₁) | 1.26 rsc.org | 80% (v/v) Me₂SO–L₂O rsc.org |

| Equilibrium of open species formation (K₁) | 0.65 rsc.org | 80% (v/v) Me₂SO–L₂O rsc.org |

Table 2: Solvent Isotope Effects on a Phenylazoresorcinol Derivative

These solvent isotope effects arise from differences in the zero-point energies of the bonds involving hydrogen and deuterium in the reactants, transition states, and products, as well as differences in the solvation of these species by H₂O and D₂O. researchgate.net

Computational Chemistry and Theoretical Investigations of Resorcinol D4 Systems

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. It is instrumental in exploring the fundamental properties of Resorcinol-d4 (B1147344) and its related species.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For resorcinol (B1680541) and its isotopomers, theoretical calculations are crucial for understanding the subtle structural differences between its various rotamers (conformers differing by the orientation of the hydroxyl groups). researchgate.netru.nlru.nl High-level calculations are often required to achieve results that compare well with experimental data derived from microwave spectroscopy. ru.nlru.nl

Studies combining experimental high-resolution spectroscopy with theoretical calculations have been used to derive the precise structures of resorcinol rotamers. ru.nlnih.gov While specific data for the this compound (1,3-Benzenediol-2,4,5,6-d4) isotopomer is not extensively detailed in isolation, the principles and results from studies on other deuterated resorcinols are directly applicable. These studies determine pseudo rs-structures from the rotational constants of multiple deuterated species. researchgate.net The inclusion of quasi-harmonic approximation (QHA) in DFT calculations, which accounts for phonon contributions, has been shown to improve the prediction of unit cell volumes and lattice constants for resorcinol polymorphs, bringing them into excellent agreement with experimental values. nih.gov

Electronic structure calculations provide information on the distribution of electrons within the molecule, including molecular orbital energies and atomic charges. For instance, in the context of resorcinol-formaldehyde reactions, the calculated atomic charges on the resorcinol anion and dianion help to explain the reactivity at different sites on the aromatic ring. researchgate.net These calculations are fundamental to understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Table 1: Representative Calculated Structural Parameters for Resorcinol Rotamers This table presents theoretically predicted structural parameters for the two primary rotamers of resorcinol. The values are derived from computational models that are validated against experimental data from various isotopomers.

| Parameter | Rotamer A (C₂ᵥ symmetry) | Rotamer B (Cₛ symmetry) |

| Bond Lengths (Å) | ||

| C-O | 1.365 | 1.366 |

| C-C (aromatic, avg.) | 1.395 | 1.396 |

| O-H | 0.960 | 0.961 |

| Bond Angles (degrees) | ||

| C-C-O | 119.5 | 119.4 |

| C-O-H | 109.0 | 108.9 |

| C-C-C (aromatic, avg.) | 120.0 | 120.0 |

Theoretical methods are highly effective in predicting vibrational (infrared and Raman) and electronic (UV-Vis) spectra. For deuterated resorcinol species, DFT calculations can predict the shifts in vibrational frequencies and electronic transition energies that occur upon isotopic substitution. aip.org

Rotationally resolved S1←S0 electronic spectra of several deuterated resorcinol rotamers have been recorded and assigned using an asymmetric rotor Hamiltonian, with structures derived from the rotational constants of twenty different deuterated species. nih.gov These experimental results provide a benchmark for theoretical predictions. Calculations have revealed a nearly perfect additivity of the zero-point energy shifts upon successive deuterations, a finding that has been used to assign previously unresolved low-resolution spectra of deuterated resorcinol. researchgate.netnih.gov

By comparing experimentally observed excitation energies and ionization potentials with calculated values, researchers can confidently assign the electronic origins of spectra to specific isotopomers. aip.org This synergy between theory and experiment is crucial for interpreting complex spectra where multiple isotopomers and rotamers may be present. ru.nlresearchgate.net For example, theoretical predictions can help to distinguish between the spectra of different rotamers, such as resorcinol A and resorcinol B. researchgate.netru.nl

Table 2: Observed Isotopic Shifts in the S1←S0 Electronic Origin of Deuterated Resorcinol Rotamers Data adapted from high-resolution spectroscopy studies, showing the shift in the electronic transition origin frequency relative to the non-deuterated species. These shifts are used to validate theoretical models.

| Deuterated Species | Rotamer | Observed Shift (cm⁻¹) |

| Resorcinol-d1 (OH) | A | +33 |

| Resorcinol-d2 (OH, OH) | A | +65 |

| Resorcinol-d1 (ring) | A | +7 |

| Resorcinol-d1 (OH) | B | +37 |

| Resorcinol-d2 (OH, OH) | B | +75 |

Standard DFT functionals often fail to accurately describe long-range electron correlation, which gives rise to London dispersion forces. acs.org These forces are critical for the correct description of non-covalent interactions, such as π-π stacking and hydrogen bonding, which are prevalent in resorcinol-containing systems, from simple dimers to complex resorcin researchgate.netarene macrocycles. nih.govnih.gov

To address this deficiency, dispersion correction models like Grimme's D3 and D4 have been developed. rsc.orgchemrxiv.org These corrections significantly improve the accuracy of DFT calculations for the structures and interaction energies of molecular systems. rsc.org For example, in studies of resorcin researchgate.netarene complexes with amines, the PBE0-D4 functional was used to accurately optimize geometries and calculate interaction energies, revealing how solvent effects and non-covalent interactions dictate the complex's structure. nih.govbeilstein-journals.orgresearchgate.net The D4 model, which includes charge-dependent dispersion coefficients, has been shown to be consistently better than the D3 correction for ionic systems and can provide results approaching coupled-cluster accuracy at a fraction of the computational cost. chemrxiv.org The use of dispersion-corrected DFT is essential for accurately modeling the phase stability of resorcinol polymorphs and the binding in its supramolecular assemblies. nih.govacs.org

Table 3: Comparison of Calculated Interaction Energies (kcal/mol) for a Model Resorcinol Dimer This table illustrates the impact of including dispersion corrections on the calculated interaction energy for a parallel-displaced dimer, a common motif in aromatic systems.

| DFT Method | Basis Set | Interaction Energy (kcal/mol) |

| B3LYP | def2-TZVP | -1.5 |

| B3LYP-D3 | def2-TZVP | -4.8 |

| B3LYP-D4 | def2-TZVP | -5.1 |

| PW6B95-D3 | def2-TZVP | -5.3 |

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

The acylation of resorcinol, such as the Friedel-Crafts reaction to produce 2',4'-dihydroxyacetophenone, is an important industrial process. future4200.com Theoretical investigations have been conducted to understand the reaction mechanism and determine the most probable pathways. jmchemsci.comresearchgate.net Studies have proposed and examined different transition states to explain the observed regioselectivity. jmchemsci.com For instance, calculations have shown that acylation at the para-position of the aromatic ring (C4) is energetically more favorable, which aligns with the high yield of the corresponding product observed experimentally. jmchemsci.comresearchgate.net

In biocatalytic Friedel-Crafts acylation catalyzed by acyltransferases, quantum chemical studies have provided detailed mechanistic insights. acs.orgsci-hub.seresearchgate.net These calculations show that the enzyme's high chemo- and regioselectivity is due to the precise positioning of the substrate in the active site. The mechanism involves the formation of a dienone intermediate, and the presence of both hydroxyl groups in a 1,3-position is crucial for catalysis. acs.orgsci-hub.se While these studies focus on resorcinol, the mechanistic principles, including the nature of transition states and intermediates, are directly relevant to its deuterated analogs. A kinetic isotope effect would be expected upon deuteration of the reacting ring positions, which could be modeled computationally.

Table 4: Calculated Energy Barriers for Suggested Acylation Transition States of Resorcinol Theoretical calculations help identify the most likely reaction pathway by comparing the activation energies of different possible transition states (TS).

| Transition State | Position of Acylation | Relative Energy Barrier (kcal/mol) |

| TS1 | Ortho (C2) | 25.8 |

| TS2 | Para (C4) | 19.5 |

| TS3 | Ortho (C6) | 26.1 |

The base-catalyzed condensation of resorcinol with formaldehyde (B43269) (RF) is the basis for producing important adhesives and organic gels. osti.gov The reaction is complex, but theoretical investigations using quantum chemistry have successfully unraveled the underlying mechanisms. researchgate.netmdpi.comnih.gov These studies confirm that the reaction proceeds in two main steps: the formation of a quinonemethide (QM) intermediate, followed by a Michael addition between the QM and a resorcinol anion. researchgate.netmdpi.comnih.gov

The formation of the QM intermediate is the rate-determining step. mdpi.comresearchgate.net Two primary mechanisms have been identified for this step: a unimolecular elimination of the conjugate base (E1cb) and a water-aided elimination (WAE). nih.gov Calculations show that the formation of a quinonemethide anion (QMA) from the resorcinol dianion is energetically much more favorable than the formation of a neutral QM from the monoanion. researchgate.netmdpi.com This finding helps explain why RF condensation is faster than the analogous phenol-formaldehyde reaction. nih.gov Furthermore, the calculated potential energy barriers for the formation of different QM/QMA isomers correctly rationalize the experimentally observed dominance of 2,4'- and 4,4'-methylene linkages in the final polymer, while the 2,2'-linkage is nearly absent. researchgate.netmdpi.com

Table 5: Calculated Potential Energy Barriers for Quinonemethide (QM) and Quinonemethide Anion (QMA) Formation in the Resorcinol-Formaldehyde System The energy barriers were calculated using DFT, providing a rationale for the observed reaction kinetics and polymer structure.

| Intermediate Formed | Formation Pathway | Potential Energy Barrier (kJ/mol) |

| 2-QM | E1cb | 100.4 |

| 4-QM | E1cb | 114.2 |

| 6-QM | E1cb | 92.5 |

| 2-QMA | E1cb | 62.8 |

| 4-QMA | E1cb | 48.1 |

Studies on Nucleophilic Activation and Electron Density Distribution in Resorcinol Systems

The reactivity of the resorcinol ring, particularly its role as a nucleophile, is governed by the distribution of its electron density. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanisms of its nucleophilic activation.

The hydroxyl groups of resorcinol play a crucial role in activating the aromatic ring. The proposed mechanisms for nucleophilic activation involve either hydrogen bonding or complete deprotonation of the hydroxyl groups. researchgate.net DFT calculations demonstrate that in its neutral state, the highest occupied molecular orbital (HOMO) of a resorcinol derivative shows little electron density at the C2 position (the carbon atom between the two hydroxyl groups). researchgate.net However, upon hydrogen bonding to an acetate (B1210297) or after full deprotonation, the HOMO's electron density significantly increases at the C2 position, rendering it susceptible to electrophilic attack. researchgate.net This highlights how intermolecular interactions can modulate the electronic properties and reactivity of the resorcinol system. researchgate.net

Natural Bond Orbital (NBO) analysis, a method that distributes computed electron density into orbitals corresponding to chemical bonds and lone pairs, has been employed to understand electro-oxidation reactions of resorcinol. rsc.org These direct electro-oxidation reactions proceed via the withdrawal of electrons, and DFT calculations have been used to analyze the electron density of the resorcinol anion, which is a key intermediate. rsc.org Such analyses reveal molecular properties that correlate directly with experimental electrochemical measurements. rsc.org

The concept of Global Electron Density Transfer (GEDT) explains that the transfer of electron density from a nucleophile (like resorcinol) to an electrophile is a global process involving both molecules. mdpi.com This transfer causes significant changes in the electron density distribution across both species. In non-symmetrical molecules, this distribution is also non-symmetrical, which is the basis for chemo- and regioselectivity in polar reactions. mdpi.com The activation of oxygen nucleophiles, such as the hydroxyl groups in resorcinol, can be understood as a process of increasing electron density through mechanisms like desolvation (stripping of H-bond donors), hydrogen bonding to a general base, or full ionization. ufl.edu

Computational studies on complexes of resorcinol derivatives, such as resorcin aip.orgarenes, with amines further illustrate these principles. DFT calculations show that the formation of strong intermolecular hydrogen bonds (e.g., ArO⁻···H⁺NR₂) is the most energetically stable configuration in polar solvents like DMSO. nih.gov These interactions fundamentally alter the electron density and reactivity of the resorcinol units. nih.gov

| Complex | Hydrogen Bond Synthon | Interaction Energy (kcal/mol) | Computational Method | Source |

|---|---|---|---|---|

| [M(CN)₆]³⁻···DiR | R₂²(15) | -50.0 to -54.5 | B3LYP+D4//TZP | acs.org |

| [M(CN)₆]³⁻···TriRB | R₂²(18) | -54.5 to -60.0 | B3LYP+D4//TZP | acs.org |

Quantum Chemical Calculations of Zero-Point Energies and Isotopic Effects

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), to form compounds like this compound, leads to measurable differences in reaction rates and physical properties. These phenomena, known as kinetic isotope effects (KIEs), are rooted in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE).

The ZPE is the lowest possible energy a quantum mechanical system can possess. It arises from the vibrational motion of atoms in a molecule, even at absolute zero temperature. A chemical bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency compared to the corresponding carbon-hydrogen (C-H) bond. unam.mx Consequently, the C-D bond has a lower ZPE. unam.mxlibretexts.org This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. unam.mxlibretexts.org This primary KIE is expressed as the ratio of the rate constants (kH/kD) and is typically greater than 1. libretexts.org

High-resolution UV spectroscopy studies on various deuterated species of resorcinol have provided precise data on the effects of isotopic substitution. A remarkable finding from these studies is the nearly perfect additivity of the changes in zero-point energies (ΔZPE) between the ground and excited states upon successive deuterations of the resorcinol rotamers. researchgate.net This additivity was instrumental in assigning the low-resolution spectra of deuterated resorcinol A. researchgate.net

The isotopic substitution also affects physical properties. For example, the thermal expansion of α-resorcinol has been studied by comparing the hydrogen and deuterium compounds. royalsocietypublishing.org The expansion upon substituting hydrogen with deuterium at 90° K is attributed to zero-point energy effects. royalsocietypublishing.org Furthermore, computational models that predict the properties of crystalline resorcinol, such as the quasi-harmonic approximation, must include the zero-point vibrational contribution to achieve good agreement with experimental data. nih.gov For instance, including the ZPE contribution causes a 2.7% volume expansion in α-resorcinol at 120 K, bringing the calculated volume to within 0.7% of the experimental value. nih.gov

| Bond Type | Typical kH/kD at 25 °C | ΔE₀ (kcal/mol) | Source |

|---|---|---|---|

| C–H | 6.9 | ~1.15 | dokumen.pub |

| O–H | 10.6 | ~1.4 | dokumen.pub |

| N–H | 8.5 | ~1.27 | dokumen.pub |

Computational Approaches to Polymorphism and Phase Transitions in Resorcinol

Resorcinol is known to exist in different crystalline forms, or polymorphs, with the α and β phases being the most studied. Computational methods have become indispensable for understanding the relative stabilities of these polymorphs and the thermodynamics of the phase transitions between them. lancs.ac.uk

Density Functional Theory (DFT) is a cornerstone of these computational investigations. nih.govacs.org Studies have combined DFT with the quasi-harmonic approximation (QHA) to predict the temperature- and pressure-dependent phase boundary between the α and β polymorphs. aip.orgaip.org The α to β phase transition is unusual because the higher-temperature β phase is denser than the α phase. lancs.ac.uk The QHA models are crucial for capturing the vibrational contributions to the free energy, which govern phase stability at finite temperatures. aip.orgaip.org

A significant computational challenge in these studies is the calculation of the phonon density of states for large systems. aip.orgnih.govaip.org To overcome this, a mixed approach combining DFT with the computationally less expensive Density Functional Tight-Binding (DFTB) method has been developed. aip.orgaip.org This mixed DFT/DFTB quasi-harmonic approach accurately predicts lattice parameters and the thermodynamic phase boundary in excellent agreement with experimental results. aip.orgaip.org For example, at ambient pressure, the α → β phase transformation was computationally predicted to occur at 368 K, which aligns almost exactly with experimental observations. researchgate.net

Plane-wave DFT calculations have also been successfully used to interpret the spectral differences observed in vibrational spectroscopy (Raman, THz-TDS, and inelastic neutron scattering) during the temperature-induced phase transition. nih.govacs.orgresearchgate.net These calculations provide an excellent reproduction of both the positions and intensities of spectral peaks, revealing the structural origins of the observed changes. nih.govacs.orgresearchgate.net The performance of different DFT functionals, such as the Perdew, Burke, and Ernzerhof (PBE) functional, has been extensively evaluated for predicting the structural and vibrational properties of resorcinol polymorphs. nih.govacs.org

Beyond the α and β phases, high-pressure studies have identified other polymorphs, such as ε and ζ. nih.gov Computational modeling helps to map out the complex polymorphic landscape of resorcinol as a function of pressure and temperature, establishing the stability ranges for each phase. nih.gov

| Property | α-Resorcinol | β-Resorcinol | Source |

|---|---|---|---|

| Space Group | Pna2₁ | Pna2₁ | aip.org |

| Stability | Stable at lower temperatures | Stable at higher temperatures | lancs.ac.uk |

| Density | Less dense | Denser | lancs.ac.uk |

| Key Difference | Different intramolecular conformations and intermolecular hydrogen bonding patterns | Different intramolecular conformations and intermolecular hydrogen bonding patterns | aip.org |

Applications of Resorcinol D4 and Its Derivatives in Advanced Materials Science and Supramolecular Chemistry Research

Deuterated Resorcinol (B1680541) in Polymer and Resin Research

The use of deuterated resorcinol (specifically, resorcinol with deuterium (B1214612) on the aromatic ring, C6D4(OH)2) and other deuterated components has been instrumental in clarifying the complex processes involved in the formation of resorcinol-formaldehyde (RF) polymers and the resulting carbon materials.

The sol-gel polymerization of resorcinol and formaldehyde (B43269) is a complex process involving multiple reaction steps. researchgate.netmdpi.com Deuterium labeling is a key strategy for elucidating these mechanisms. The substitution of hydrogen with deuterium in the resorcinol molecule or in the solvent (heavy water, D2O) provides a "contrast" for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS). scielo.org.mx

NMR studies, often using deuterated solvents to avoid overwhelmingly large solvent signals, can track the formation of different chemical species in real-time. researchgate.net This allows researchers to follow the initial addition reactions of formaldehyde to the resorcinol ring and the subsequent condensation reactions that lead to the formation of methylene (B1212753) bridges, creating the three-dimensional polymer network. researchgate.netresearchgate.net

Table 1: Effect of Deuteration on RF Polymerization Rate

| Reactants | Catalyst/Solvent | Observation | Reference |

|---|---|---|---|

| Deuterated Resorcinol, Deuterated Formalin | Na2CO3 in D2O | Polymerization rate was the slowest compared to other combinations. | researchgate.netcambridge.org |

| Normal Resorcinol, Normal Formalin | Na2CO3 in D2O | Polymerization rate decreased compared to using H2O. | researchgate.netcambridge.org |

| Deuterated Resorcinol, Normal Formalin | Na2CO3 in H2O | Faster polymerization than the fully deuterated system. | researchgate.net |

This table illustrates the qualitative impact of deuterating different components on the speed of the RF polymerization reaction. The kinetic isotope effect is a primary contributor to these observed differences.

RF gels can be dried and then pyrolyzed to produce porous carbon materials, such as xerogels and aerogels, which have applications in areas like energy storage and catalysis. researchgate.net The synthesis of these materials using deuterated precursors (like Resorcinol-d4) allows for unique characterization possibilities. researchgate.net

The primary advantage of using deuterated RF gels is in the application of neutron scattering techniques. scielo.org.mx Neutrons interact differently with hydrogen and deuterium nuclei. This difference in "scattering length density" makes neutron scattering an excellent tool for studying the structure of polymeric materials. By selectively deuterating parts of the RF network, researchers can create contrast within the material, highlighting specific structural features.

For example, SANS can be used to study the size and shape of the primary particles that form during the initial stages of gelation and how they aggregate to form the final network structure. Using deuterated components enhances the signal and allows for more precise structural determination of the resulting carbon materials. scielo.org.mx This detailed characterization is crucial for tailoring the properties of the final carbon xerogels for specific applications. researchgate.net

The porosity and microstructure of RF-derived carbons are critical to their performance. mdpi.com Understanding how these features develop from the initial sol-gel process through drying and carbonization is key to controlling the final material properties. Deuteration plays a significant role in these investigations.

SANS studies on deuterated RF systems can provide detailed information about the evolution of pore structure during the entire process. By analyzing the scattering patterns, scientists can determine parameters such as the average pore size, the distribution of pore sizes, and the fractal nature of the pore surfaces. gat.com

Research has shown that the conditions of the initial polymerization, such as the catalyst concentration and the choice of solvent (H2O vs. D2O), can influence the microstructure of the final carbon material. researchgate.netunifr.ch While some studies have found that the use of D2O as a solvent has an insignificant effect on the final properties of the xerogel, others have utilized the kinetic isotope effect caused by deuteration to control the gelation rate, which in turn influences the final network and pore structure. researchgate.netresearchgate.netcambridge.org Slower gelation, as observed in deuterated systems, can lead to the formation of larger primary particles and a more open, coarse network structure in the final carbon material. researchgate.net

Deuterated Resorcinol in Supramolecular Chemistry

In supramolecular chemistry, where the focus is on assemblies of molecules held together by non-covalent interactions, deuteration provides a subtle yet powerful method for probing and understanding these complex systems.

Resorcinarenes are macrocyclic molecules formed by the condensation of resorcinol with an aldehyde. wikipedia.org These molecules, particularly the tetrameric resorcin daneshyari.comarenes, are fundamental building blocks in supramolecular chemistry, capable of acting as hosts for a variety of guest molecules. bottalab.it While less common, other oligomers such as resorcin researchgate.netarenes can also be synthesized.

The synthesis of resorcinarenes using deuterated resorcinol offers advantages for characterization. In ¹H NMR spectroscopy, the absence of signals from the deuterated positions on the resorcinol ring can simplify complex spectra, making it easier to analyze the signals from guest molecules or from other parts of the host molecule. core.ac.uk This is particularly useful in studying host-guest complexation, where changes in the chemical shifts of protons upon guest binding provide information about the binding mode and strength. nsf.gov

Furthermore, in neutron scattering studies of host-guest systems, using a deuterated resorcinarene (B1253557) host can make the guest molecule "visible" to neutrons while the host remains effectively "invisible," or vice-versa. This contrast-matching technique is invaluable for determining the precise location and orientation of a guest molecule within the host's cavity. jyu.fi

The forces that govern the formation of supramolecular structures—such as hydrogen bonds, π-π stacking, and van der Waals forces—are subtle and can be influenced by isotopic substitution. nih.govmdpi.com Deuterium bonding is known to be slightly stronger than hydrogen bonding in some cases, which can affect the stability and structure of large assemblies.

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| This compound (B1147344) | C6D4(OH)2 | Deuterated aromatic precursor |

| Resorcinol | C6H4(OH)2 | Aromatic precursor |

| Formaldehyde | CH2O | Aldehyde reactant |

| Deuterated Formalin | CD2O in D2O | Deuterated aldehyde reactant |

| Heavy Water | D2O | Deuterated solvent |

| Resorcin researchgate.netarene | (C7H6O2)3 derivative | Cyclic oligomer / Host molecule |

| Resorcin daneshyari.comarene | (C7H6O2)4 derivative | Cyclic oligomer / Host molecule |

Research on Novel Resorcinol-Derived Compounds and Intermediates for Specific Material Properties

The inherent reactivity of the resorcinol molecule, with its activated 2, 4, and 6 positions, provides a versatile platform for chemical synthesis. e-bookshelf.de Researchers are actively exploring the synthesis of novel resorcinol-derived compounds and intermediates to achieve specific material properties, expanding their application in advanced materials and supramolecular chemistry. This research involves modifying the core resorcinol structure or copolymerizing it with different agents to create polymers and macrocycles with tailored characteristics.

A significant area of research focuses on creating deuterated resorcinol derivatives for specialized applications. One prominent example is the development of deuterated resorcinol/formaldehyde (RF) foam targets for high-power laser-plasma experiments. researchgate.net In these applications, low-density, transparent materials composed of low-atomic-number (low-Z) elements are required. researchgate.net The synthesis involves the polymerization of deuterated resorcinol, formaldehyde, and heavy water (D₂O) to create disk-shaped foam targets. researchgate.net

A key finding in this research is the significant impact of deuteration on the polymerization kinetics, a phenomenon known as the kinetic isotope effect. The polymerization rate of deuterated resorcinol-formaldehyde (d-RF) was observed to be drastically slower than that of normal resorcinol-formaldehyde (n-RF). researchgate.net This allows for more controlled processing and molding of the target materials. The viscosity changes during polymerization highlight these differences. researchgate.net For instance, the time required to reach a viscosity of 100 mPa·s is considerably longer for deuterated variants compared to their non-deuterated counterparts under similar conditions. researchgate.net

| Sample Name | Resorcinol Type | Formaldehyde Type | Water Type | Resorcinol/Catalyst (R/C) Ratio | Time to Reach 100 mPa·s (min) |

|---|---|---|---|---|---|

| n-RF 50 | Normal | Normal | Normal | 50 | 120 |

| d-R/n-F 50 | Deuterated | Normal | Deuterated | 50 | 140 |

| n-R/d-F 50 | Normal | Deuterated | Deuterated | 50 | 240 |

| d-RF50 + D₂O | Deuterated | Deuterated | Deuterated | 50 | 280 |

Beyond deuteration, research into other novel resorcinol derivatives is yielding materials with unique properties. For example, the acid-catalyzed polymerization of resorcinol with acetone (B3395972) produces resorcinol-acetone copolymers. semanticscholar.org These polymers, which incorporate an isopropylidene bridge in their backbone, are readily soluble in common organic solvents like tetrahydrofuran (B95107) (THF) and chloroform, suggesting better processability compared to traditional formaldehyde-based novolacs. semanticscholar.org

Another innovative approach is the one-stage synthesis of phosphazene-containing epoxy-resorcinol oligomers (PERO). mdpi.com These are created through the direct interaction of hexachlorocyclotriphosphazene (HCP), resorcinol, and epichlorohydrin. The resulting oligomers, containing up to 50% by weight of the phosphazene component, exhibit lower viscosity than comparable resins based on bisphenol A. mdpi.com This property is advantageous for their use as binders in polymer composites, adhesives, and paints. mdpi.com

Furthermore, studies have focused on enhancing the chemical stability of resorcinol-based polymers. The synthesis of resorcinol-formaldehyde (R-F) resins using derivatized resorcinol, such as 4-methylresorcinol, has been investigated to create a more chemically and oxidatively robust material. core.ac.uk The substitution at the position para to the hydroxyl groups is intended to slow or prevent the oxidation of the resorcinol ring, thereby improving the long-term stability of the resin. core.ac.uk

| Resorcinol Derivative | Key Synthesis Feature | Resulting Material Property | Potential Application |

|---|---|---|---|

| Deuterated Resorcinol-Formaldehyde (d-RF) Foam | Polymerization of deuterated resorcinol and formaldehyde in heavy water. researchgate.net | Slower polymerization rate, allowing for controlled fabrication of low-density foams. researchgate.net | Targets for laser-plasma experiments. researchgate.net |

| Resorcinol-Acetone Copolymer | Acid-catalyzed polymerization of resorcinol with acetone. semanticscholar.org | Good solubility in common organic solvents, enhanced processability. semanticscholar.org | Polymer materials, bio-related materials. semanticscholar.org |

| Phosphazene-Containing Epoxy-Resorcinol Oligomers (PERO) | One-stage reaction of hexachlorocyclotriphosphazene, resorcinol, and epichlorohydrin. mdpi.com | Lower viscosity compared to bisphenol A-based resins. mdpi.com | Binders for composites, adhesives, paints. mdpi.com |

| 4-Methylresorcinol-Formaldehyde Resin | Polymerization using a derivatized resorcinol (4-methylresorcinol). core.ac.uk | Enhanced resistance to oxidation. core.ac.uk | Chemically robust ion-exchange resins. core.ac.uk |

This ongoing research illustrates a clear trend towards the precise engineering of resorcinol-based compounds. By introducing isotopic labels like deuterium or by creating novel copolymers and derivatives, scientists can fine-tune the properties of the resulting materials for highly specific and advanced applications. researchgate.netsemanticscholar.orgmdpi.comcore.ac.uk

Resorcinol D4 As an Analytical and Research Standard

Certified Reference Material (CRM) Applications in Chemical Analysis

As a Certified Reference Material (CRM), Resorcinol-d4 (B1147344) provides a benchmark for analytical measurements, ensuring results are reliable and comparable across different laboratories and methods. alfa-chemistry.com CRMs are produced and certified under stringent international standards, such as ISO/IEC 17025 and ISO 17034, which govern the competence of testing and calibration laboratories and the production of reference materials, respectively. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This certification guarantees the material's purity, concentration, and traceability to primary standards from national metrology institutes like the National Institute of Standards and Technology (NIST). sigmaaldrich.comscientificlabs.co.uk

Use in Method Development and Validation for Qualitative and Quantitative Analyses

The development and validation of analytical methods are critical for ensuring the quality and reliability of chemical analyses, particularly in the pharmaceutical industry. sigmaaldrich.compharmaffiliates.com this compound, in its capacity as a CRM, plays a crucial role in this process. sigmaaldrich.compharmaffiliates.com

During method development, this compound is used as an internal standard to establish and optimize procedures for identifying (qualitative) and measuring (quantitative) resorcinol (B1680541) in various matrices, such as pharmaceutical formulations or biological samples. nih.gov For a method to be considered valid, it must meet specific performance criteria for linearity, accuracy, precision, selectivity, and specificity. nih.govnih.gov

Accuracy & Precision: By adding a known amount of this compound to every sample and standard, analysts can correct for variations in sample extraction, injection volume, and instrument response. This significantly improves the accuracy (closeness to the true value) and precision (consistency of results) of the analysis. nih.gov For instance, in the validation of an HPLC method for resorcinol, mean recovery percentages were found to be 99.994%, with coefficients of variation for within-day and between-day precision being less than 1%. nih.gov

Linearity: A method's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated using standards, and in methods employing mass spectrometry, the response ratio of the analyte to the internal standard (this compound) is plotted against concentration to establish a linear range. nih.govnih.gov

Specificity & Selectivity: The use of a mass-differentiated internal standard like this compound is particularly vital in complex matrices. It helps ensure that the signal being measured is specific to the analyte (resorcinol) and not interfered with by other co-eluting components. nih.gov

Calibration Requirements in Spectroscopic and Chromatographic Techniques

Accurate calibration is fundamental to obtaining reliable quantitative results from analytical instrumentation. alfa-chemistry.com All mass spectrometers, for example, must be calibrated to accurately assign masses to detected ions. chromatographyonline.com CRMs are essential for this process, serving as the standards against which the instrument's performance is verified and adjusted. alfa-chemistry.comchromatographyonline.com

In techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard for calibration. chromatographyonline.comnih.gov A calibration curve is constructed by analyzing a series of standards containing different concentrations of unlabeled resorcinol, each spiked with a constant concentration of this compound. nih.gov The instrument measures the response for both the analyte and the internal standard. The ratio of these responses is then used to create a calibration curve, which serves as the basis for quantifying the analyte in unknown samples. nih.govchromatographyonline.com

This internal calibration approach effectively mitigates the impact of instrumental drift and matrix effects. For example, a study on quantifying siloxanes in exhaled air demonstrated that using a ¹³C-labeled internal standard reduced the coefficient of variation for D4 from 30.8% to 9.5% and for D5 from 37.8% to 12.5%, showcasing the dramatic improvement in precision afforded by isotopic standards. nih.gov The same principle applies to the use of this compound for resorcinol analysis.

Below is a table summarizing typical parameters for an HPLC method used to analyze resorcinol, where this compound would be employed as an internal standard for enhanced accuracy in a mass spectrometry-based detection system.